3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid
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Overview
Description
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a benzoic acid moiety attached to a 1,2-thiazinane ring that is further oxidized to a 1,1-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid typically involves the formation of the thiazinane ring followed by its oxidation and subsequent attachment to the benzoic acid moiety. One common synthetic route includes the treatment of intermediates with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction yields six-membered cyclic sulfamoyl acetamide esters, which are then hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfone group within the thiazinane ring.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized derivatives, while reduction can yield reduced forms of the thiazinane ring. Substitution reactions can introduce various functional groups onto the benzoic acid moiety.
Scientific Research Applications
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The thiazinane ring and benzoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid derivatives: These compounds have similar structures but differ in the substituents attached to the thiazinane ring or benzoic acid moiety.
Other thiazinane derivatives: Compounds with variations in the thiazinane ring structure or oxidation state.
Uniqueness
This compound is unique due to its specific combination of a thiazinane ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUXZYWBMNHIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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